molecular formula C60H70N10O11 B609841 Pasireotide acetate CAS No. 396091-76-2

Pasireotide acetate

Numéro de catalogue B609841
Numéro CAS: 396091-76-2
Poids moléculaire: 1107.279
Clé InChI: WFKFNBBHVLMWQH-QKXVGOHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pasireotide is a man-made protein that is similar to a hormone in the body called somatostatin . It is used to treat Cushing’s disease or acromegaly (endocrine disorders). Pasireotide is usually given after surgery or other treatments did not work or have stopped working . It is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity .


Synthesis Analysis

Pasireotide is a novel multireceptor-targeted somatostatin receptor ligand (SRL) characterized by a higher affinity to somatostatin receptor type 5 than type 2, unlike first-generation SRLs . Because of the broader binding profile, pasireotide has been suggested to have a greater clinical efficacy in acromegaly than first-generation SRLs .


Molecular Structure Analysis

The molecular formula of Pasireotide acetate is C60H70N10O11 . The molecular weight is 1107.279 .


Chemical Reactions Analysis

Pasireotide, a novel multireceptor-targeted somatostatin receptor ligand (SRL), is characterized by a higher affinity to somatostatin receptor type 5 than type 2, unlike first-generation SRLs . Because of the broader binding profile, pasireotide has been suggested to have a greater clinical efficacy in acromegaly than first-generation SRLs .


Physical And Chemical Properties Analysis

The molecular formula of Pasireotide acetate is C60H70N10O11 . The molecular weight is 1107.279 .

Applications De Recherche Scientifique

  • Synthesis and Production : Pasireotide has been successfully synthesized via a liquid-phase total synthesis, demonstrating a practical and scalable method for producing this important peptide (Ma et al., 2019).

  • Clinical Applications in Endocrine Disorders : Pasireotide shows potential efficacy in treating acromegaly and Cushing's disease. It suppresses hormone secretion, including GH, IGF-I, and ACTH, which are key factors in these disorders (Schmid, 2008).

  • Impact on Glucose Metabolism : Treatment with Pasireotide can lead to hyperglycemia, primarily due to its effects on decreasing insulin secretion and incretin hormone responses, without significantly altering hepatic or peripheral insulin sensitivity (Henry et al., 2013).

  • Efficacy in Acromegaly Treatment : Pasireotide has demonstrated efficacy and safety in patients with acromegaly in a phase II trial, indicating its potential as an effective treatment for this condition (Petersenn et al., 2010).

  • Use in Neuroendocrine Tumors : It has been effective in controlling symptoms of carcinoid syndrome in patients with advanced neuroendocrine tumors refractory or resistant to octreotide LAR (Kvols et al., 2012).

  • Comparative Efficacy with Other Somatostatin Analogues : Pasireotide exhibits a higher incidence of hyperglycemia-related adverse events compared to first-generation somatostatin analogues, while showing superior efficacy in certain cases (McKeage, 2015).

  • First-in-Man Study Results : The first-in-man study of Pasireotide showed that it has a favorable safety, tolerability, and pharmacokinetic profile, with promising activity in suppressing the release of growth hormone (Golor et al., 2012).

  • Hyperglycemia Management : Effective management of hyperglycemia associated with Pasireotide treatment in Cushing's disease includes monitoring and treatment following standard diabetes mellitus guidelines (Colao et al., 2013).

  • Mechanism of Action and Clinical Applications : Pasireotide has a diverse application in the treatment of Cushing's disease, acromegaly, and potentially in neuroendocrine tumors due to its unique somatostatin receptor binding profile (Sawicka-Gutaj et al., 2018).

  • Long-Term Treatment Effects in Cushing's Disease : Long-term treatment with pasireotide in Cushing's disease shows significant reduction in tumor volume and potential full disease control in a substantial proportion of patients (Simeoli et al., 2015).

Safety And Hazards

Pasireotide may cause serious side effects. Call your doctor at once if you have: fast or slow heartbeats; sudden dizziness (like you might pass out); high blood sugar --increased thirst, increased urination, fruity breath odor, tiredness, and weight loss even if you are more hungry than usual . Pasireotide may lower your cortisol levels. Tell your doctor if you have symptoms such as nausea, vomiting, appetite changes, headache, irritability, confusion, slurred speech, or feeling weak, tired, unsteady, anxious, shaky, or light-headed .

Orientations Futures

Pasireotide has been suggested to have a greater clinical efficacy in acromegaly than first-generation SRLs and to be efficacious in Cushing’s disease . This review presents data on the efficacy and safety of pasireotide treatment mostly in patients with acromegaly and Cushing’s disease . Moreover, other possible therapeutic applications of pasireotide are mentioned .

Propriétés

IUPAC Name

acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKFNBBHVLMWQH-QKXVGOHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H70N10O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1107.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pasireotide acetate

CAS RN

396091-76-2
Record name Pasireotide acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASIREOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662X0VFR9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.